molecular formula C8H14FNO2 B13247024 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one

1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one

Cat. No.: B13247024
M. Wt: 175.20 g/mol
InChI Key: VCUPRYXBHQFSPG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with 3-fluoro-2-hydroxypropyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperidone nitrogen attacks the electrophilic carbon of the 3-fluoro-2-hydroxypropyl chloride, resulting in the formation of the desired product .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of suitable solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the piperidin-4-one core can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its binding affinity and the nature of the target enzyme. The presence of the fluorine atom enhances its binding interactions with target proteins, leading to increased potency and selectivity .

Comparison with Similar Compounds

1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)piperidin-4-one

InChI

InChI=1S/C8H14FNO2/c9-5-8(12)6-10-3-1-7(11)2-4-10/h8,12H,1-6H2

InChI Key

VCUPRYXBHQFSPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CC(CF)O

Origin of Product

United States

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